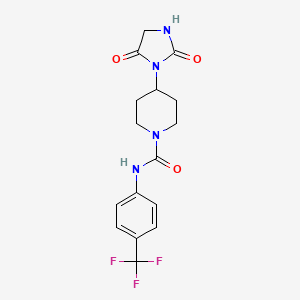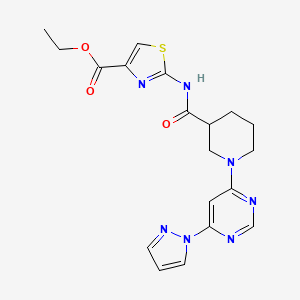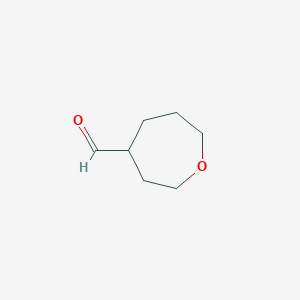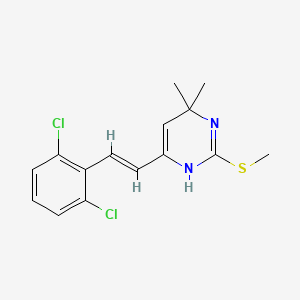
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .
Physical And Chemical Properties Analysis
While the specific physical and chemical properties of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid are not available in the search results, a related compound, 6-Hydroxy-2 (1H)-3,4-dihydroquinolinone, is a white to almost white powder with a melting point of 238°C .
科学研究应用
Antibacterial Agents
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a derivative of quinolone, a class of compounds well-known for their antibacterial properties. Quinolones, including this compound, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes them effective against a broad spectrum of bacterial pathogens .
Anticancer Research
Quinolone derivatives have shown significant potential in anticancer research. The compound’s ability to interfere with DNA processes can be harnessed to target rapidly dividing cancer cells. Studies have explored its use in inhibiting tyrosine kinases, enzymes involved in the signaling pathways that regulate cell division and survival, making it a promising candidate for cancer therapy .
Antiviral Applications
The structural properties of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid allow it to interact with viral enzymes and proteins. Research has indicated its potential in inhibiting viral replication, particularly in viruses that rely on DNA or RNA polymerases. This makes it a candidate for developing treatments against viral infections .
Anti-inflammatory Agents
This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of various inflammatory mediators and pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines. This makes it useful in treating inflammatory diseases and conditions .
Neuroprotective Agents
Research has shown that quinolone derivatives, including this compound, may have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for their use in neuroprotective therapies .
Synthetic Chemistry Applications
Beyond its biological applications, this compound is also valuable in synthetic chemistry. It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical synthesis makes it a useful tool for researchers.
BMC Chemistry Springer Springer MDPI BMC Chemistry : Springer : Springer : MDPI
作用机制
While the specific mechanism of action for 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is not mentioned in the search results, it’s worth noting that 4-quinolones have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
未来方向
The future directions of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid could involve further exploration of its therapeutic potential. The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Furthermore, 4-quinolones have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials . These isolated 4-quinolones serve as lead structures for synthetic anti-microbial agents .
属性
IUPAC Name |
6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMMHODPMSEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)

![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
![2-[1-(4-Phenylpiperazin-1-yl)ethylidene]indene-1,3-dione](/img/structure/B2621627.png)
![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2621630.png)

![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
![2-[2-(2-Fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2621633.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)


![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)
